molecular formula C13H16N4OS B7744685 4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B7744685
M. Wt: 276.36 g/mol
InChI Key: PHSYBOMDBCQANT-OQLLNIDSSA-N
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Description

4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-butoxybenzaldehyde with 4-amino-1,2,4-triazole-5-thione under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially serving as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione include other triazole derivatives, such as:

  • 4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
  • 4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substituent, which can impart distinct properties and potential applications.

Properties

IUPAC Name

4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-2-3-8-18-12-6-4-11(5-7-12)9-15-17-10-14-16-13(17)19/h4-7,9-10H,2-3,8H2,1H3,(H,16,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSYBOMDBCQANT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NN2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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